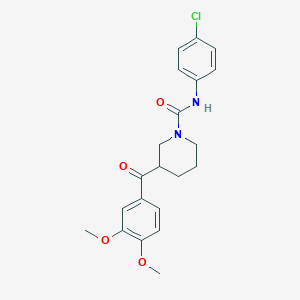![molecular formula C14H8Cl2F3NO B6043039 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as DCFB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
DCF exerts its biological activity by inhibiting the activity of a group of enzymes called histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, DCF promotes the acetylation of histones, which leads to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects
DCF has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation and pain in animal models of inflammatory diseases. In addition, DCF has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic machinery.
Vorteile Und Einschränkungen Für Laborexperimente
DCF is a relatively simple compound to synthesize, and it is readily available from commercial sources. It is also relatively stable and can be stored for extended periods without significant degradation. However, DCF has limited solubility in water, which can make it challenging to work with in aqueous systems. In addition, DCF can be toxic to some organisms, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DCF. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF as a herbicide in agriculture. Finally, the potential use of DCF in the development of new materials with unique properties is also an area of interest.
Conclusion
In conclusion, DCF is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its ability to inhibit HDACs makes it a potent antitumor agent, and its ability to inhibit the growth of weeds makes it a potential herbicide. Further research is needed to fully understand the potential of DCF and to develop new applications for this compound.
Synthesemethoden
DCF is synthesized by reacting 2,6-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCF has also been reported to have anti-inflammatory and analgesic properties. In addition, DCF has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-9-5-3-6-10(16)12(9)13(21)20-11-7-2-1-4-8(11)14(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHJCZZQVCPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate](/img/structure/B6042956.png)

![1-(4-ethyl-1-piperazinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6042968.png)
amino]methyl}-6-ethoxyphenol](/img/structure/B6042973.png)
![4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}methyl)quinolin-2(1H)-one](/img/structure/B6042980.png)
![2-[4-(benzylimino)-1(4H)-pyridinyl]-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide](/img/structure/B6042991.png)
![4-(4-fluorobenzyl)-3-{2-[4-(2-methoxyethoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6042993.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)


![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6043051.png)
